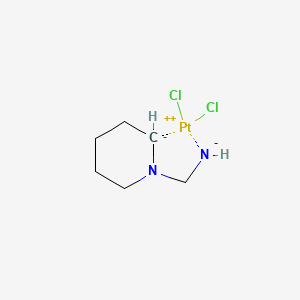

1-Isopropyl-2-propyl-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

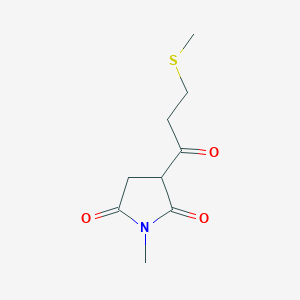

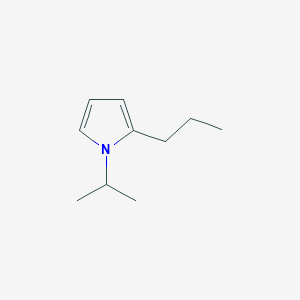

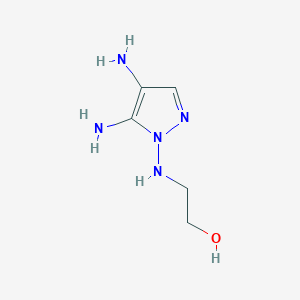

1-Isopropyl-2-propyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-propyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles in the absence of organic solvents has been reported . This method is environmentally friendly, producing only water and molecular hydrogen as by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-propyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: Pyrroles can be oxidized to form pyrrole-2-carboxylates and carboxamides.

Reduction: Reduction reactions can convert pyrroles into pyrrolidines.

Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.

Common Reagents and Conditions:

Oxidation: Catalytic copper(II) and air or stoichiometric oxidants.

Reduction: Hydrogenation using palladium catalysts.

Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.

Major Products:

Oxidation: Pyrrole-2-carboxylates and carboxamides.

Reduction: Pyrrolidines.

Substitution: N-alkylpyrroles.

Scientific Research Applications

1-Isopropyl-2-propyl-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. Pyrroles are known to interact with enzymes and receptors, influencing biological processes. For instance, they can inhibit enzymes involved in DNA damage repair, such as poly(ADP-ribose) polymerase . The presence of isopropyl and propyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Isopropyl-1H-pyrrole-2-carbaldehyde: A related compound with an aldehyde group, used in organic synthesis.

Pyrrole-2-carboxylate esters: Compounds with ester groups, known for their aromatic properties.

Uniqueness: 1-Isopropyl-2-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of isopropyl and propyl groups provides distinct steric and electronic effects, differentiating it from other pyrrole derivatives.

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

1-propan-2-yl-2-propylpyrrole |

InChI |

InChI=1S/C10H17N/c1-4-6-10-7-5-8-11(10)9(2)3/h5,7-9H,4,6H2,1-3H3 |

InChI Key |

LXKDNINMQCSQFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CN1C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)

![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)